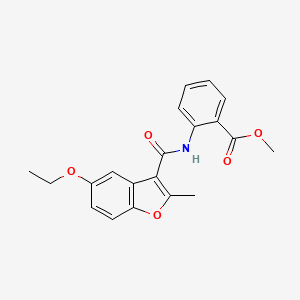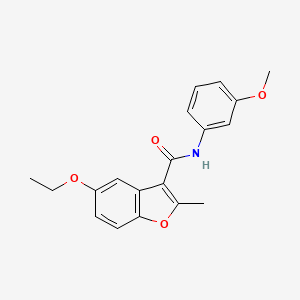
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, commonly referred to as EMBC, is a compound that has been studied in the field of organic chemistry and medicinal chemistry. EMBC is an aromatic heterocyclic compound that was first synthesized in the 1970s and has since been studied for its potential applications in the field of medicinal chemistry. This compound has been used in numerous research studies due to its unique chemical structure and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
EMBC has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. EMBC has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to protect cells from damage caused by free radicals. Additionally, EMBC has been studied for its potential to act as an antimicrobial agent and to treat infections.
Wirkmechanismus
The mechanism of action of EMBC is not yet fully understood. However, it is believed that EMBC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, EMBC is believed to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. Finally, EMBC is believed to act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
EMBC has been studied for its potential biochemical and physiological effects. Studies have shown that EMBC has anti-inflammatory and antioxidant properties, and can protect cells from damage caused by free radicals. Additionally, EMBC has been shown to inhibit the growth of cancer cells and to act as an antimicrobial agent. Finally, EMBC has been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
EMBC has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be produced in high yields. Additionally, EMBC has a relatively low toxicity, making it safe to use in laboratory experiments. However, EMBC is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for research into EMBC. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, further studies are needed to explore the potential of EMBC as an antimicrobial agent, and to determine its potential toxicity in humans. Finally, further studies are needed to explore the potential of EMBC as an antioxidant and to determine its potential to reduce oxidative stress.
Synthesemethoden
The synthesis of EMBC can be achieved through several different methods. The most common method involves the reaction of ethyl 3-methoxybenzoate with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction produces the desired product, EMBC, in high yields. An alternative method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction also produces the desired product, EMBC, in high yields.
Eigenschaften
IUPAC Name |
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLMZDNPBWURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

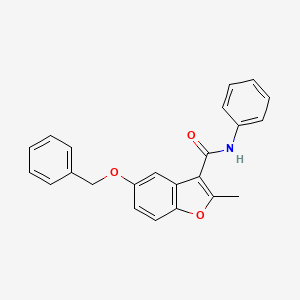

![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)

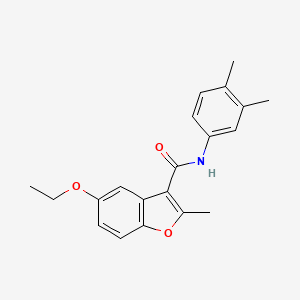
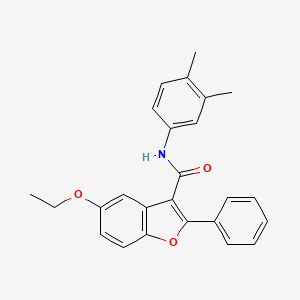





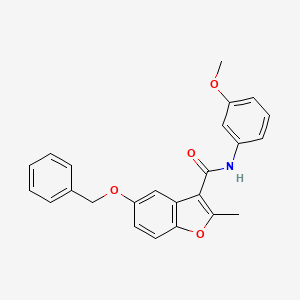
![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)
